molecular formula C21H22N2O5S2 B2418578 4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-26-9

4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2418578
CAS No.: 863512-26-9
M. Wt: 446.54
InChI Key: STWBFRBJWQVKCC-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a dimethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide: shares similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

4-acetyl-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-14(24)15-4-7-18(8-5-15)30(25,26)22-11-10-17-13-29-21(23-17)16-6-9-19(27-2)20(12-16)28-3/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBFRBJWQVKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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